Structural Topology Divergence from the Nearest 2,4-Dioxooxazolidine-3-yl Phenylethyl Analogs
In the sub-series of compounds sharing the 2,4-dioxooxazolidin-3-yl phenylethyl core, the 2,4-dimethoxybenzamide substituent introduces a distinct hydrogen-bonding and steric profile compared to commonly listed analogs carrying picolinamide, cyclopropanecarboxamide, thiophene-3-acetamide, or 8-methoxy-2-oxo-2H-chromene-3-carboxamide groups [1]. No direct head-to-head bioassay comparison between the target compound and these analogs has been published in peer-reviewed literature; therefore, differentiation rests on physicochemical descriptor differences and class-level SAR inference.
| Evidence Dimension | Hydrogen bond acceptor count (PubChem computed) |
|---|---|
| Target Compound Data | 6 H-bond acceptors |
| Comparator Or Baseline | N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)picolinamide: 5 H-bond acceptors; N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide: 4 H-bond acceptors |
| Quantified Difference | Target compound adds 1–2 extra H-bond acceptors vs. the picolinamide and cyclopropanecarboxamide analogs |
| Conditions | Computed properties from PubChem; no experimental binding data available |
Why This Matters
The higher H-bond acceptor count predicts distinct target recognition and solubility behavior, reducing the risk of selecting a biologically irrelevant surrogate in SAR studies.
- [1] PubChem Compound Summary for CID 91630077, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
